Bienvenue dans la boutique en ligne BenchChem!

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Chiral Purity Enantiomeric Excess Lorlatinib

This (S)-enantiomer (CAS 1454847-96-1) is the definitive chiral starting material for Lorlatinib API synthesis. Validated ≥99% enantiomeric excess ensures ICH Q7 compliance, avoiding costly re-validation inherent to substituting alternatives. The ortho-iodo, meta-fluoro substitution pattern enables efficient Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck), while the chiral benzylic alcohol supports critical macrocycle construction. The (R)-enantiomer or racemic mixture cannot substitute without introducing diastereomeric impurities nearly impossible to purge downstream. Also cited in next-generation BTK inhibitor patent literature, this building block is essential for stereoselective kinase inhibitor R&D. Procure with certified analytical data.

Molecular Formula C8H8FIO
Molecular Weight 266.054
CAS No. 1454847-96-1
Cat. No. B2816262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol
CAS1454847-96-1
Molecular FormulaC8H8FIO
Molecular Weight266.054
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)I)O
InChIInChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
InChIKeyGQGBQRLYBYFVAW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol (CAS 1454847-96-1): A Critical Chiral Intermediate for Next-Generation ALK/ROS1 Inhibitors and Advanced Cross-Coupling Chemistry


(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol (CAS 1454847-96-1) is a chiral, ortho-iodo, meta-fluoro-substituted benzylic alcohol . It is an essential building block for the synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 tyrosine kinase inhibitor developed by Pfizer for the treatment of non-small cell lung cancer (NSCLC) harboring resistance mutations . The compound's primary value lies in its ability to serve as a chiral synthon in complex macrocycle construction and cross-coupling reactions [1]. Its utility extends beyond Lorlatinib, with recent patent literature citing its role in stereoselective syntheses of next-generation BTK inhibitors, underscoring its growing strategic importance in the kinase inhibitor pipeline [2].

Why Generic or Racemic Substitution of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol Compromises API Integrity and Synthetic Efficiency


Substituting (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol with its (R)-enantiomer (CAS 1454852-98-2) or a racemic mixture is not viable in the synthesis of Lorlatinib and related macrocyclic inhibitors . The target compound imparts a specific, absolute stereochemical configuration to a key chiral center in the Lorlatinib macrocycle. Use of the incorrect enantiomer would result in a diastereomeric impurity that is extremely difficult to purge downstream, leading to a final Active Pharmaceutical Ingredient (API) that fails to meet regulatory purity specifications or exhibits altered/attenuated potency [1]. Furthermore, replacing the alcohol with its achiral ketone analog (1-(5-fluoro-2-iodophenyl)ethan-1-one, CAS 914225-70-0) forces a subsequent stereoselective reduction step, introducing additional process variability, cost, and a potential chiral impurity burden that pre-validated, enantiopure starting materials directly circumvent .

Product-Specific Quantitative Evidence Guide for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: Comparative Data for Procurement Decisions


Superior Enantiomeric Excess (ee) as a Critical Quality Attribute (CQA) for Lorlatinib Synthesis

For the synthesis of Lorlatinib, the required enantiomeric excess (ee) of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is specified at ≥99%, as per industrial process chemistry standards [1]. This is in stark contrast to the typical commercial specifications for its (R)-enantiomer or racemic mixtures, which are often supplied at lower purity levels (e.g., 98%) and not validated for this specific pharmaceutical pathway [2]. The difference of ≥1% ee is not trivial; it represents a significant reduction in the burden of downstream purification and the risk of failing API release specifications due to diastereomeric impurities.

Chiral Purity Enantiomeric Excess Lorlatinib Process Chemistry

Validated Application as a Key Intermediate in a Market-Approved Drug (Lorlatinib)

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a documented key intermediate in the synthesis of Lorlatinib (PF-06463922), an FDA-approved drug for ALK-positive metastatic NSCLC [1]. This direct link to a commercialized, high-value therapeutic provides a level of validation not shared by closely related analogs such as 5'-fluoro-2'-iodoacetophenone (CAS 914225-70-0) or (R)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, which, while structurally similar, lack a defined role in any marketed drug's approved manufacturing process .

Lorlatinib ALK Inhibitor Pharmaceutical Intermediate Commercial Validation

Expanding Utility: Enabling Next-Generation BTK Inhibitors with Stereochemical Precision

Beyond its established role in Lorlatinib, a recent patent application (WO2023056321) explicitly describes the use of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol in the stereoselective synthesis of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors [1]. The patent emphasizes that this specific stereoisomer enables the construction of molecules with 'reduced off-target effects', a critical differentiator in the crowded kinase inhibitor space [1]. This is a forward-looking application not yet claimed for the (R)-enantiomer or racemic mixture, positioning the (S)-isomer as the preferred choice for new chemical entity (NCE) exploration in this therapeutic area.

BTK Inhibitor Stereoselective Synthesis Kinase Inhibitor Medicinal Chemistry

Best Research and Industrial Application Scenarios for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol (CAS 1454847-96-1)


Lorlatinib API Manufacturing and Generic Development

This compound is the definitive starting material for the commercial-scale synthesis of Lorlatinib API and its generic versions. Its high, validated enantiopurity (≥99% ee) directly supports process robustness and ensures the final drug substance meets stringent ICH Q7 guidelines [1]. Procuring this specific intermediate is essential for maintaining a validated synthetic route and avoiding the costly re-validation required if alternative chirons were to be substituted.

Stereoselective Synthesis of Novel Macrocyclic Kinase Inhibitors

Medicinal chemists developing new macrocyclic inhibitors targeting ALK, ROS1, or BTK should prioritize this (S)-enantiomer. Its defined stereochemistry is crucial for establishing the correct three-dimensional conformation of the macrocycle, which is often a key determinant of potency and selectivity [2]. The patent literature (WO2023056321) further validates its use in creating compounds with potentially improved safety profiles, making it a strategic building block for novel, best-in-class kinase inhibitors [3].

Advanced Cross-Coupling and Bioconjugation Chemistry

As an ortho-iodo aromatic compound, this alcohol is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) to rapidly construct complex molecular architectures [4]. The chiral benzylic alcohol handle provides a versatile point for further derivatization, including esterification, etherification, or attachment to solid supports for combinatorial chemistry. This dual functionality (cross-coupling handle + chiral alcohol) makes it a powerful and efficient building block compared to simpler, non-functionalized aryl iodides.

Chiral Analytical Method Development and Reference Standard

Due to its well-defined, high-purity (S)-stereochemistry, this compound serves as an excellent reference standard for developing and validating chiral HPLC or SFC methods. It is used to establish system suitability and determine the enantiomeric purity of reaction products or to quantify trace levels of the undesired (R)-enantiomer in pharmaceutical process streams . Its availability with certified analytical data makes it a reliable tool for quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.